N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide
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Overview
Description
N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromobenzylidene group, a hydrazino linkage, and a chlorobenzamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide typically involves the condensation of 3-bromobenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require refluxing in an appropriate solvent like ethanol or acetonitrile to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or hydrazones.
Scientific Research Applications
N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide
- N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide
- N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide
Uniqueness
N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and interaction with biological targets. This dual halogenation can enhance its binding affinity and specificity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H13BrClN3O2 |
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Molecular Weight |
394.6 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-chlorobenzamide |
InChI |
InChI=1S/C16H13BrClN3O2/c17-13-3-1-2-11(8-13)9-20-21-15(22)10-19-16(23)12-4-6-14(18)7-5-12/h1-9H,10H2,(H,19,23)(H,21,22)/b20-9+ |
InChI Key |
BAGLAAOZEXZZCK-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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